m-PEG37-Propargyl
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Overview
Description
m-PEG37-Propargyl is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It contains an alkyne group, which allows it to participate in click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This compound is widely used in research for its ability to facilitate the selective degradation of target proteins by leveraging the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction typically requires a catalyst, such as potassium hydroxide, and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of m-PEG37-Propargyl follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
m-PEG37-Propargyl primarily undergoes click chemistry reactions, specifically CuAAC. This reaction involves the addition of an azide group to the alkyne group of this compound, forming a stable triazole ring .
Common Reagents and Conditions
The CuAAC reaction requires a copper catalyst, typically copper sulfate, and a reducing agent, such as sodium ascorbate. The reaction is carried out in an aqueous or organic solvent at room temperature .
Major Products Formed
The major product formed from the CuAAC reaction of this compound is a triazole-linked conjugate. This product retains the polyethylene glycol backbone, which imparts solubility and biocompatibility to the conjugate .
Scientific Research Applications
m-PEG37-Propargyl is extensively used in scientific research, particularly in the development of PROTACs. These chimeric molecules are designed to selectively degrade target proteins by recruiting them to the ubiquitin-proteasome system. This approach has significant potential in the treatment of diseases caused by aberrant protein expression, such as cancer and neurodegenerative disorders .
In addition to its use in PROTACs, this compound is employed in various fields:
Mechanism of Action
m-PEG37-Propargyl exerts its effects by participating in click chemistry reactions to form stable conjugates. In the context of PROTACs, the compound acts as a linker that connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This dual-ligand structure facilitates the recruitment of the target protein to the ubiquitin-proteasome system, leading to its selective degradation .
Comparison with Similar Compounds
m-PEG37-Propargyl is unique due to its polyethylene glycol backbone and alkyne functional group, which enable its use in click chemistry and PROTAC synthesis. Similar compounds include other PEG-based linkers and alkyne-functionalized molecules, such as:
m-PEG12-Propargyl: A shorter PEG-based linker with similar click chemistry reactivity.
m-PEG24-Propargyl: An intermediate-length PEG-based linker.
Azido-PEG37: A PEG-based linker with an azide functional group, used in complementary click chemistry reactions
These compounds share similar chemical properties but differ in their chain lengths and functional groups, which can influence their reactivity and applications.
Properties
Molecular Formula |
C76H150O37 |
---|---|
Molecular Weight |
1656.0 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
InChI |
InChI=1S/C76H150O37/c1-3-4-78-7-8-80-11-12-82-15-16-84-19-20-86-23-24-88-27-28-90-31-32-92-35-36-94-39-40-96-43-44-98-47-48-100-51-52-102-55-56-104-59-60-106-63-64-108-67-68-110-71-72-112-75-76-113-74-73-111-70-69-109-66-65-107-62-61-105-58-57-103-54-53-101-50-49-99-46-45-97-42-41-95-38-37-93-34-33-91-30-29-89-26-25-87-22-21-85-18-17-83-14-13-81-10-9-79-6-5-77-2/h1H,4-76H2,2H3 |
InChI Key |
ZTSWGMRIDFINCC-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C |
Origin of Product |
United States |
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